N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-18-8-2-7-16(18)17(20-21)13-22(12-14-5-3-9-24-14)19(23)11-15-6-4-10-25-15/h3-6,9-10H,2,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBDEWLFGJVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate furan and thiophene moieties with pyrazole derivatives. The key steps often include:
- Formation of the pyrazole ring through cyclization reactions.
- Alkylation of the pyrazole with furan and thiophene derivatives.
- Final acetamide formation through reaction with acetic anhydride or similar agents.
Anticancer Activity
Several studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line Tested | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 399 | Selective activity |
| Compound B | MCF (breast cancer) | 580 | Moderate activity |
| Compound C | NUGC (gastric cancer) | 60 | High potency |
These findings suggest that modifications on the pyrazole structure can enhance cytotoxicity against various cancer cell lines. The presence of electronegative groups appears to correlate with increased activity .
Antimicrobial Activity
Research has also indicated that derivatives of this compound demonstrate antimicrobial properties against a range of pathogens. For example, the minimum inhibitory concentration (MIC) was evaluated for several derivatives:
| Compound | Bacteria/Fungi Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | E. coli | 10 | Moderate |
| Compound E | S. aureus | 5 | Strong |
| Compound F | C. albicans | 15 | Moderate |
These results highlight the potential of these compounds as antimicrobial agents, which could be further explored in clinical settings .
The mechanisms by which these compounds exert their biological effects are still under investigation but may involve:
- Inhibition of cell proliferation : Compounds have been shown to disrupt the cell cycle in cancer cells.
- Induction of apoptosis : Certain derivatives trigger programmed cell death pathways.
- Antimicrobial action : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
A notable study involved the evaluation of a related compound's effect on tumor growth in vivo. Mice treated with a derivative showed a significant reduction in tumor size compared to controls, suggesting effective bioactivity in a living system .
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
2.1 Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(thiophen-2-yl)acetic acid + free amine | 78% | |
| NaOH (1M), 60°C, 6h | Sodium 2-(thiophen-2-yl)acetate + free amine | 85% |
2.2 Thiophene Ring Modifications
- Electrophilic Substitution : Bromination at the α-position of thiophene using NBS in CCl₄ .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ .
2.3 Pyrazole Ring Reactivity
- N-Alkylation : The pyrazole N-methyl group is resistant to further alkylation under standard conditions.
- Oxidation : Treatment with m-CPBA oxidizes the pyrazole ring to pyrazolone derivatives .
Stability Under Physiological Conditions
Catalytic and Enzymatic Interactions
- CYP450 Metabolism : Primarily metabolized by CYP3A4, forming hydroxylated furan and thiophene derivatives .
- Esterase Activity : Acetamide cleavage by human carboxylesterase 1 (CES1) generates free thiophen-2-ylacetic acid .
Key Research Findings
- Antimicrobial Activity : Derivatives with unmodified thiophene and furan groups show MIC values of 4–16 µg/mL against S. epidermidis .
- Solubility : Poor aqueous solubility (0.12 mg/mL in PBS) but improved in DMSO (>50 mg/mL) .
- Thermal Stability : Decomposes at 218°C (DSC), indicating suitability for high-temperature reactions .
Reaction Optimization Strategies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of heterocycles. Below is a comparative analysis with analogous acetamide derivatives:
Physicochemical Properties
- Lipophilicity : The furan-2-ylmethyl group in the target compound may reduce logP compared to its cyclopentyl analogue, balancing solubility and membrane penetration.
- Hydrogen Bonding: The acetamide backbone and heterocyclic N-atoms (pyrazole, thiophene) provide hydrogen bond donors/acceptors, critical for target engagement.
Q & A
Basic: What are the critical parameters for synthesizing this compound, and how are they optimized?
Answer:
The synthesis involves multi-step reactions, with optimization dependent on:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) or alcohols (e.g., ethanol) are critical for intermediate stability and yield .
- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid side products .
- Reaction time : Monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2) to track progress and terminate reactions at optimal conversion .
- Catalysts : Copper acetate (Cu(OAc)₂) is used in cycloaddition reactions to accelerate 1,3-dipolar interactions .
Basic: Which spectroscopic and computational methods are used to confirm structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 5.38 ppm for –NCH₂CO– groups) confirm substituent connectivity and purity .
- Infrared Spectroscopy (IR) : Peaks at 1671–1682 cm⁻¹ identify carbonyl (C=O) stretching .
- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
- Density Functional Theory (DFT) : Predicts molecular geometry, HOMO-LUMO gaps, and electronic properties for reactivity analysis .
Advanced: How can Design of Experiments (DoE) improve reaction optimization?
Answer:
DoE integrates statistical modeling to systematically vary parameters (e.g., solvent ratio, temperature) and identify optimal conditions. For example:
- Flow chemistry : Continuous-flow processes enhance reproducibility and scalability for diazomethane derivatives .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., catalyst loading vs. temperature) to maximize yield .
Advanced: How do computational studies predict bioactivity or reactivity?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize derivatives for in vitro testing .
Data Contradiction: How to resolve discrepancies in reported solvent systems for synthesis?
Answer:
Conflicting solvent recommendations (e.g., DMSO vs. ethanol) may arise from differing intermediates or reaction mechanisms. Resolution strategies include:
- Side-product analysis : Use HPLC to compare impurity profiles under each condition .
- Solvent polarity index : Match solvent polarity (e.g., using Hansen parameters) to intermediate solubility and stability .
Advanced: What methodologies assess biological activity in this compound class?
Answer:
- In vitro assays : Measure antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays on cell lines .
- Anti-exudative activity : Evaluate edema reduction in murine models using carrageenan-induced inflammation protocols .
Basic: What purification techniques are effective for isolating the final product?
Answer:
- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .
- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates complex mixtures .
Advanced: How does the thiophene-thioacetamide moiety influence reactivity?
Answer:
- Thioether linkage : Participates in radical reactions (e.g., with peroxides) or nucleophilic substitutions due to sulfur's lone pairs .
- Thiophene π-system : Enhances aromatic stacking in biological targets, improving binding affinity .
Stability: How should the compound be stored to prevent degradation?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .
- Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the acetamide group .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Replace thiophene with furan or pyridine (see analogs in ) to test electronic effects on bioactivity.
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenyl ring and compare pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
